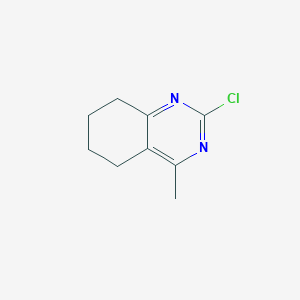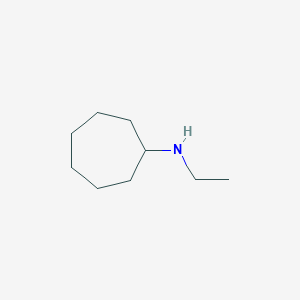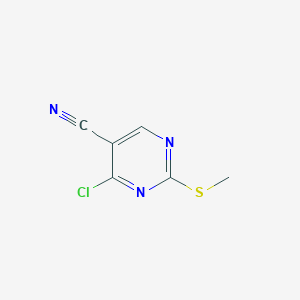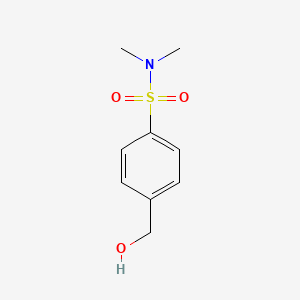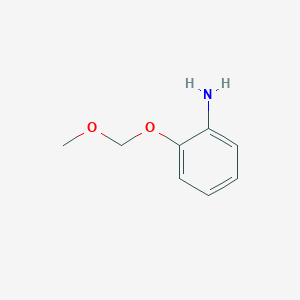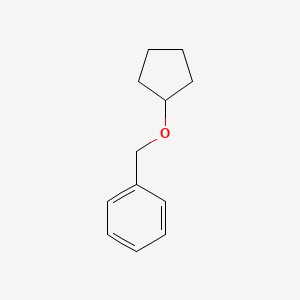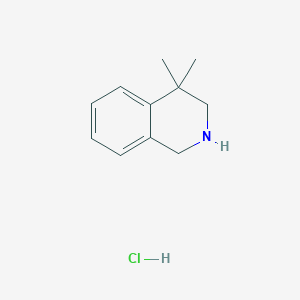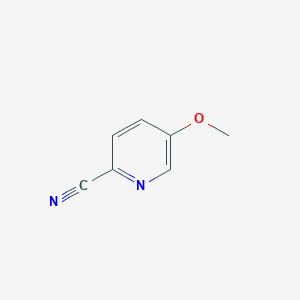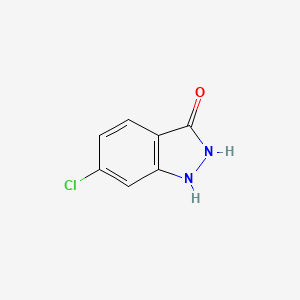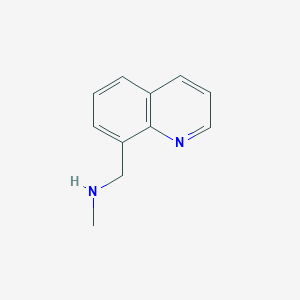
Methyl-quinolin-8-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl-quinolin-8-ylmethyl-amine” is a compound with the CAS Number 60843-63-2 . It has a molecular weight of 172.23 and its IUPAC name is N-methyl (8-quinolinyl)methanamine . It is a light brown solid .
Physical And Chemical Properties Analysis
“this compound” is a light brown solid . It has a molecular weight of 172.23 .Scientific Research Applications
Catalysis and Synthesis
Methyl-quinolin-8-ylmethyl-amine has been utilized in various catalytic processes. For instance, its derivatives have been synthesized through Rhodium(III)-catalyzed C(sp3)-H amination reactions with azodicarboxylates. These derivatives have shown potential cytotoxic effects against cancer cells (Jeong et al., 2017). Additionally, it has been used in the synthesis of aluminum and zinc complexes, which catalyze the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).
Medicinal Chemistry
This compound and its derivatives have been explored for potential medicinal applications. Various derivatives have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. These studies aim to develop new therapeutic agents with improved efficacy and specificity (Saeed et al., 2014).
Material Science and Sensory Applications
In material science, derivatives of this compound have been developed as fluorescent sensors. These sensors are capable of detecting inorganic cations in highly polar solvents, which is a crucial aspect in various industrial and research applications (Mac et al., 2010).
Polymerization Processes
The compound has also been implicated in polymerization processes. For instance, certain complexes involving this compound derivatives have been shown to be effective catalysts for the ring-opening polymerization of ε-caprolactone, a key process in polymer manufacturing (Gao et al., 2008).
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding .
Biochemical Pathways
Quinoline derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .
Result of Action
Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antimalarial, and anticancer activities .
Biochemical Analysis
Biochemical Properties
Methyl-quinolin-8-ylmethyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules.
properties
IUPAC Name |
N-methyl-1-quinolin-8-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2-7,12H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGGMXDIIFQEML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485188 |
Source


|
| Record name | N-Methyl-1-(quinolin-8-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60843-63-2 |
Source


|
| Record name | N-Methyl-1-(quinolin-8-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

